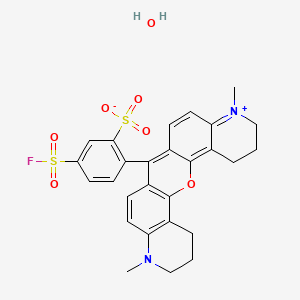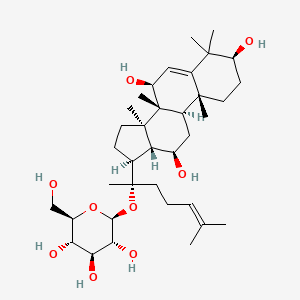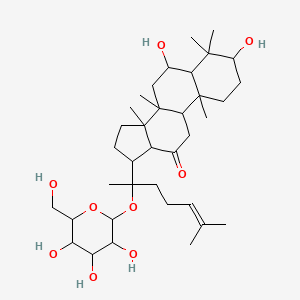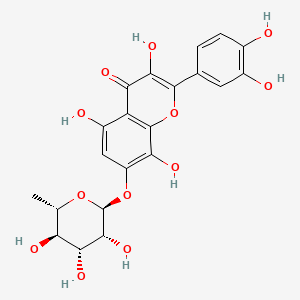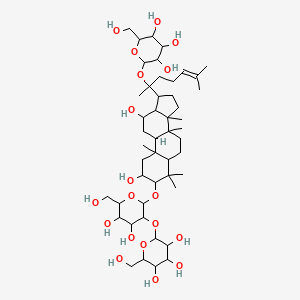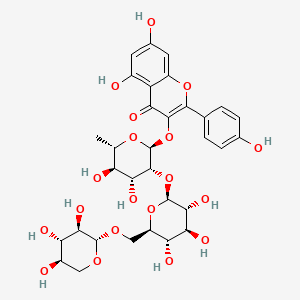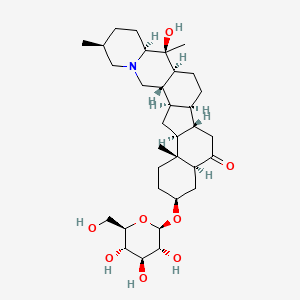
Edpetiline
Vue d'ensemble
Description
L'edpétiline est un alcaloïde principal dérivé des espèces végétales Fritillaria cirrhosa et Fritillaria thunbergii, qui appartiennent à la famille des Liliacées . Ce composé est connu pour ses propriétés anti-inflammatoires et antioxydantes significatives, ce qui en fait un agent thérapeutique potentiel pour diverses affections inflammatoires et liées au stress oxydatif .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : L'edpétiline peut être synthétisée par hydrolyse de ses composés précurseurs. La principale voie de synthèse implique l'hydrolyse de l'edpétiline pour produire du D-glucose et de l'impérialine . Les conditions de réaction incluent généralement l'utilisation du méthanol comme solvant et une plage de température de 272-276 °C .
Méthodes de production industrielle : La production industrielle de l'edpétiline implique l'extraction du composé à partir des bulbes secs des espèces de Fritillaria. Le processus d'extraction comprend l'utilisation de solvants tels que le méthanol et l'éthanol, suivi d'étapes de purification telles que la cristallisation et la chromatographie pour isoler l'edpétiline sous sa forme pure .
Analyse Des Réactions Chimiques
Types de réactions : L'edpétiline subit plusieurs types de réactions chimiques, notamment les réactions d'oxydation, de réduction et de substitution.
Réactifs et conditions courantes :
Oxydation : L'edpétiline peut être oxydée en utilisant des réactifs tels que le peroxyde d'hydrogène ou le permanganate de potassium en conditions acides.
Réduction : La réduction de l'edpétiline peut être réalisée en utilisant des réactifs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Les réactions de substitution impliquant l'edpétiline utilisent généralement des agents halogénants tels que le chlore ou le brome dans des conditions contrôlées.
Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l'edpétiline, tels que l'edpétilidine et l'edpétilidinine .
4. Applications de la recherche scientifique
L'edpétiline a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle pour l'étude de la synthèse et des réactions des alcaloïdes.
5. Mécanisme d'action
L'edpétiline exerce ses effets principalement par l'inhibition des cytokines pro-inflammatoires et des médiateurs du stress oxydatif. Elle inhibe de manière significative la teneur et les niveaux d'expression de l'ARNm des cytokines pro-inflammatoires telles que le facteur de nécrose tumorale alpha et l'interleukine 6 dans les macrophages induits par le lipopolysaccharide . De plus, l'edpétiline régularise à la baisse l'expression de médiateurs inflammatoires tels que la synthase d'oxyde nitrique inductible et la cyclooxygénase-2 . Le composé inhibe également la phosphorylation de l'IκB et la transcription nucléaire du facteur de transcription nucléaire-κB p65, ainsi que la phosphorylation de p38 et d'ERK dans la voie de signalisation des protéines kinases activées par les mitogènes .
Applications De Recherche Scientifique
Edpetiline has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying alkaloid synthesis and reactions.
Mécanisme D'action
Edpetiline exerts its effects primarily through the inhibition of proinflammatory cytokines and oxidative stress mediators. It significantly inhibits the content and mRNA expression levels of proinflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6 in lipopolysaccharide-induced macrophages . Additionally, this compound downregulates the expression of inflammatory mediators like inducible nitric oxide synthase and cyclooxygenase-2 . The compound also inhibits the phosphorylation of IκB and the nuclear transcription of nuclear transcription factor-κB p65, as well as the phosphorylation of p38 and ERK in the mitogen-activated protein kinase signaling pathway .
Comparaison Avec Des Composés Similaires
L'edpétiline est unique parmi ses composés similaires en raison de ses puissantes propriétés anti-inflammatoires et antioxydantes. Des composés similaires comprennent :
Impérialine : Un autre alcaloïde des espèces de Fritillaria ayant des effets anti-inflammatoires similaires.
Eduardine : Connu pour ses propriétés anti-inflammatoires et analgésiques.
Edpétilidine et Edpétilidinine : Dérivés de l'edpétiline ayant des effets pharmacologiques comparables.
Ces composés partagent des structures chimiques et des activités pharmacologiques similaires, mais diffèrent en termes de puissance et d'applications spécifiques.
Propriétés
IUPAC Name |
(1R,2S,6S,9S,10S,11S,14S,15S,18S,20S,23R,24S)-10-hydroxy-6,10,23-trimethyl-20-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H53NO8/c1-16-4-7-27-33(3,40)22-6-5-18-19(21(22)14-34(27)13-16)11-23-20(18)12-25(36)24-10-17(8-9-32(23,24)2)41-31-30(39)29(38)28(37)26(15-35)42-31/h16-24,26-31,35,37-40H,4-15H2,1-3H3/t16-,17-,18+,19+,20-,21-,22-,23-,24+,26+,27-,28+,29-,30+,31+,32+,33-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHQFYEJMFMYGCV-RRIRULBESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(=O)C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)O)C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@H]2[C@@]([C@H]3CC[C@@H]4[C@H]([C@@H]3CN2C1)C[C@H]5[C@H]4CC(=O)[C@@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H53NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32685-93-1 | |
| Record name | Edpetiline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032685931 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | EDPETILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F85B5IO5AT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the mechanism of action of edpetiline's anti-inflammatory and antioxidant effects?
A1: this compound appears to exert its effects by inhibiting key inflammatory pathways. Research suggests that it inhibits the phosphorylation of IκB, which in turn prevents the nuclear transcription of nuclear transcription factor-κB p65 []. This compound also seems to decrease the phosphorylation of p38 and ERK within the mitogen-activated protein kinase signaling pathway, without activating the JNK/mitogen-activated protein kinase signaling pathway []. These actions collectively contribute to its anti-inflammatory and antioxidant properties.
Q2: What are the effects of this compound on pro-inflammatory and anti-inflammatory cytokines?
A2: Studies using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages showed that this compound significantly reduced both the mRNA expression and production of pro-inflammatory cytokines TNF-α and IL-6 []. Interestingly, this compound simultaneously increased the mRNA expression of IL-4, an anti-inflammatory cytokine []. This suggests a multi-faceted approach to modulating the inflammatory response.
Q3: Besides cytokines, what other inflammatory mediators are affected by this compound?
A3: this compound demonstrates an ability to downregulate key inflammatory mediators. It significantly reduces both the mRNA and protein expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated RAW264.7 macrophages []. These enzymes play significant roles in inflammation, and their downregulation contributes to this compound's overall anti-inflammatory profile.
Q4: What is the source of this compound, and are there other alkaloids present in this source?
A4: this compound is an alkaloid found in Petilium eduardi []. While the specific structure of this compound has not been extensively detailed in these papers, research indicates that Petilium eduardi contains a variety of alkaloids []. Further investigation into the alkaloid profile of this plant may reveal additional bioactive compounds.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




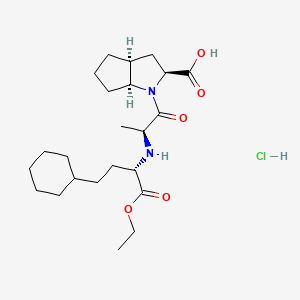
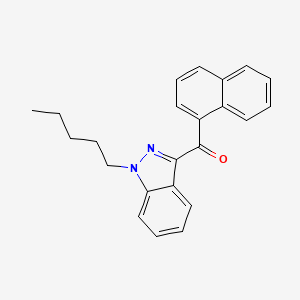
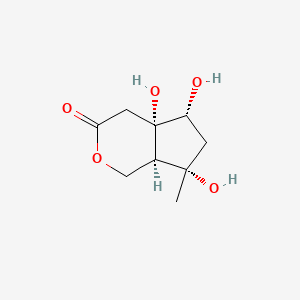
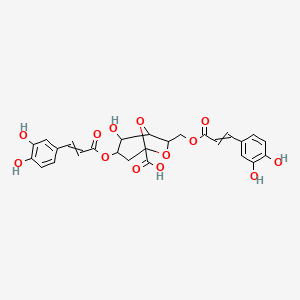
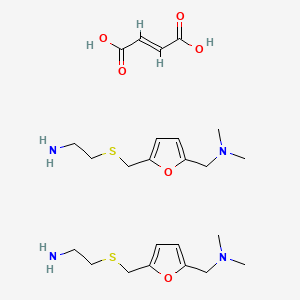
![methyl (2S,3R,4S)-3-ethenyl-4-[(E)-3-[(2S,3R,4R)-3-ethenyl-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]-4-oxobut-2-enyl]-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate](/img/structure/B591355.png)
